Chloranthalactone B

NLRP3 inflammasome covalent inhibitor target engagement

Chloranthalactone B (CTB; CAS 66395-03-7; molecular formula C₁₅H₁₆O₃; MW 244.29 g/mol) is a lindenane-type sesquiterpenoid lactone first isolated from Chloranthus japonicus and also obtained from the traditional Chinese medicinal herb Sarcandra glabra. It belongs to the lindenane sesquiterpenoid family, characterized by a unique cis,trans-3/5/6 tricyclic skeleton with a cyclopropane ring, an α,β-unsaturated γ-lactone, and a reactive epoxide motif.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
Cat. No. B1255160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloranthalactone B
Synonymschloranthalactone B
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(=C)C4CC4C3(C5C2(O5)OC1=O)C
InChIInChI=1S/C15H16O3/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)17-15(10)13(14)18-15/h8-9,11,13H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1
InChIKeyZKAVFYQAEVFXTE-NRLMIDHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloranthalactone B for Research Procurement: A Lindenane Sesquiterpenoid Lactone with Defined NLRP3 Covalent Inhibitor Activity


Chloranthalactone B (CTB; CAS 66395-03-7; molecular formula C₁₅H₁₆O₃; MW 244.29 g/mol) is a lindenane-type sesquiterpenoid lactone first isolated from Chloranthus japonicus and also obtained from the traditional Chinese medicinal herb Sarcandra glabra [1][2]. It belongs to the lindenane sesquiterpenoid family, characterized by a unique cis,trans-3/5/6 tricyclic skeleton with a cyclopropane ring, an α,β-unsaturated γ-lactone, and a reactive epoxide motif [1]. CTB has been identified as a covalent inhibitor of the NLRP3 inflammasome through direct binding to cysteine 279 (Cys279) in the NACHT domain, while also inhibiting the AP-1 and p38 MAPK signaling pathways [3][4].

Covalent target engagement
NLRP3 inflammasome covalent inhibition studies; Cys279 NACHT domain binding confirmed by multiple biophysical assays.
Pathway selectivity
AP-1/p38 MAPK-selective modulation; spares JNK/ERK and NF-κB transcriptional activity. Orthogonal to NF-κB-targeting lindenane analogs.
In vivo model context
Multi-model NLRP3-driven disease endpoint studies (gout, peritonitis, ALI) with NLRP3 knockout validation.

Why Chloranthalactone B Cannot Be Replaced by Other Lindenane Sesquiterpenoids in Target-Based Research


Lindenane sesquiterpenoids from the genus Chloranthus and Sarcandra exhibit divergent molecular targets and signaling mechanisms despite sharing a common core scaffold. Chloranthalactone B (CTB) is distinguished by its covalent engagement of the NLRP3 inflammasome at Cys279 of the NACHT domain—a mechanism not shared by close structural analogs such as Chlojaponilactone B, which suppresses inflammation via the NF-κB/TLR4 pathway [1][2]. Furthermore, within the same in-class lineage, Chloranthalactone A lacks the epoxide pharmacophore essential for covalent NLRP3 binding, and Chloranthalactone C has been profiled primarily for antimalarial rather than inflammasome activity [1]. Generic substitution among lindenane sesquiterpenoids without target-level discrimination therefore risks mechanistically irrelevant compound selection. The quantitative evidence below establishes where CTB possesses verifiable, measurable differentiation that matters for informed procurement.

This compound
Covalent NLRP3 Cys279 binder; AP-1/p38 selective. Epoxide pharmacophore present.
Chlojaponilactone B
NF-κB/TLR4 pathway inhibitor; no reported NLRP3 binding. Pathway response may differ.
This compound
Epoxide warhead enables covalent target engagement. NLRP3-dependent in vivo model response.
Chloranthalactone A
Lacks epoxide; no covalent NLRP3 engagement expected. Reported antifungal/cytotoxic profiling.
This compound
Multi-model in vivo NLRP3 response with knockout confirmation. AP-1 reporter activity selectivity.
Other lindenane monomers
NF-κB-predominant or uncharacterized mechanisms. NLRP3 pathway context may require review.

Chloranthalactone B Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Closest Analogs


NLRP3 Covalent Target Engagement at Cys279 versus Pathway-Level Inhibition by Chlojaponilactone B

Chloranthalactone B (CTB) covalently binds to cysteine 279 (Cys279) in the NACHT domain of NLRP3, as demonstrated by pull-down, DARTS, CETSA, biolayer interferometry (BLI), and LC/MS/MS assays [1]. This covalent target engagement is unique among monomeric lindenane sesquiterpenoids. In contrast, Chlojaponilactone B—a closely related lindenane sesquiterpenoid also isolated from Chloranthus japonicus—exerts its anti-inflammatory effects through a fundamentally different mechanism: suppression of the NF-κB signaling pathway via inhibition of NF-κB-dependent transcriptional activity, IκBα phosphorylation, and p65 nuclear translocation, without reported NLRP3 binding [2]. The well-characterized NLRP3 reference inhibitor MCC950 (CRID3) is a non-covalent inhibitor with IC₅₀ values of 7.5 nM (BMDM) and 8.1 nM (HMDM), further underscoring CTB's distinct covalent modality [3].

NLRP3 covalent engagement
Head-to-head
Covalent Cys279 binding (BLI, CETSA, DARTS, LC/MS/MS) vs. Chlojaponilactone B: NF-κB pathway only; MCC950: non-covalent (IC₅₀ 7.5–8.1 nM).
Covalent NLRP3 engagement distinguishes CTB from NF-κB-targeting analogs; supports target-based study design.
J774A.1, BMDMs; multiple NLRP3 agonists. Cross-study comparison with Chlojaponilactone B.
NLRP3 inflammasome covalent inhibitor target engagement

Nitric Oxide Production Inhibition: Direct Comparative Potency of Chloranthalactone B versus L-NMA in LPS-Stimulated RAW264.7 Macrophages

In a direct within-study comparison, Chloranthalactone B (CTB) at 12.5 µM inhibited LPS-induced nitric oxide (NO) production by 65.57% in RAW264.7 macrophages, while the positive control L-NMA (Nᴳ-methyl-L-arginine, a non-selective iNOS inhibitor) required 100 µM to achieve only 62.35% inhibition [1]. This represents an approximately 8-fold potency advantage for CTB over L-NMA on a concentration basis (12.5 µM vs. 100 µM for comparable effect). As context from the broader lindenane sesquiterpenoid class, Chlojaponilactone B—the most frequently cited anti-inflammatory comparator within this scaffold family—exhibits an IC₅₀ of 1.4 ± 0.06 µM for NO inhibition in LPS-stimulated RAW264.7 cells in a separate study [2], while lindenane sesquiterpenoid dimers from Sarcandra glabra (sarcanolides C–E) display moderate NO inhibitory effects with IC₅₀ values in the range of 13.4–17.2 µM, comparable to the positive control L-NMMA [3].

NO inhibition potency
Direct comparison
CTB 12.5 µM: 65.57% NO inhibition. L-NMA 100 µM: 62.35%. ~8-fold concentration advantage.
Reported NO inhibition reference point; supports screening assay calibration within the lindenane class.
RAW264.7, LPS 1 µg/mL, Griess assay, viability >95%. Cross-study Chlojaponilactone B IC₅₀ 1.4 µM.
nitric oxide inhibition RAW264.7 anti-inflammatory potency

In Vivo Multi-Model NLRP3-Dependent Efficacy with Knockout Validation

Chloranthalactone B (CTB) has demonstrated significant in vivo efficacy across three distinct NLRP3-driven disease models—gout, peritonitis, and acute lung injury (ALI)—with the protective effects against peritonitis and gout being completely abolished in NLRP3-knockout (NLRP3 KO) mice, confirming on-target NLRP3-dependent pharmacology [1]. This is a level of in vivo target validation rarely achieved for lindenane sesquiterpenoid monomers. In comparison, Chlojaponilactone B, the most mechanistically characterized anti-inflammatory lindenane comparator, has been evaluated in vivo only in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model—a topical inflammation model that does not interrogate NLRP3-specific pathways—where it reduced ear thickness and neutrophil infiltration [2][3]. The NLRP3 reference inhibitor MCC950 has shown efficacy in multiple NLRP3-driven in vivo models including LPS-induced systemic inflammation, but as a non-covalent inhibitor, it lacks the sustained target occupancy characteristic of covalent binders [4].

In vivo NLRP3 models
Model-response context
Significant response in 3 models (gout, peritonitis, ALI); effect abolished in NLRP3 KO mice for peritonitis and gout.
In vivo model-response context supported by NLRP3 knockout validation; no other monomeric lindenane analog shows this breadth.
Intraperitoneal dosing; KO vs wild-type confirmation. Comparator Chlojaponilactone B only in TPA ear edema model.
in vivo inflammation models NLRP3 knockout gout acute lung injury

MAPK Pathway Selectivity: p38 MAPK Inhibition with Sparing of JNK and ERK, and Mechanistic Divergence from NF-κB-Targeting Analogs

Chloranthalactone B (CTB) at 50 µM strongly attenuated LPS-induced phosphorylation of p38 MAPK in RAW264.7 macrophages while having no effect on ERK or JNK phosphorylation, demonstrating intra-MAPK pathway selectivity [1]. CTB also inhibited AP-1 luciferase reporter activity in a concentration-dependent manner (25 and 50 µM) without affecting NF-κB reporter activity, indicating transcriptional selectivity for AP-1 over NF-κB [1]. This dual selectivity profile—p38 over JNK/ERK within the MAPK cascade, and AP-1 over NF-κB at the transcriptional level—defines a distinct mechanistic signature. In direct mechanistic contrast, Chlojaponilactone B suppresses inflammatory responses by inhibiting the NF-κB signaling pathway, including inhibition of NF-κB-dependent transcriptional activity, IκBα phosphorylation, and p65 nuclear translocation, and acts upstream via TLR4-mediated ROS generation [2][3]. These two lindenane sesquiterpenoids thus engage orthogonal signaling nodes: CTB via AP-1/p38 MAPK (with additional NLRP3 covalent target engagement), and Chlojaponilactone B via NF-κB/TLR4/ROS.

MAPK selectivity
Cross-study comparable
CTB (50 µM): inhibits p38, spares JNK/ERK; suppresses AP-1 reporter, not NF-κB. Chlojaponilactone B: NF-κB/TLR4/ROS pathway.
AP-1/p38 selectivity orthogonal to NF-κB analog profiles; supports pathway-specific inflammatory signaling dissection.
RAW264.7, 15 min–6 h LPS. Western blot and luciferase assays; independent studies.
MAPK selectivity p38 MAPK AP-1 pathway NF-κB divergence

Epoxide Pharmacophore as Structural Determinant for Covalent NLRP3 Engagement: Intra-Study Chemical Modification Evidence

Within the Tang et al. (2024) study, chemical modification of Chloranthalactone B (CTB) demonstrated that the epoxide motif is the essential pharmacophore responsible for its anti-inflammatory activity and covalent NLRP3 binding [1]. Removal or chemical modification of the epoxide group abolished the anti-inflammatory effect, directly establishing a structure-activity relationship (SAR) that links the epoxide to covalent Cys279 engagement [1]. This structural feature is not universally present among lindenane sesquiterpenoids: Chloranthalactone A (also known as shizukanolide B), the closest structural analog and the first lindenane sesquiterpenoid isolated, lacks this reactive epoxide and has been profiled primarily for antifungal and cytotoxic activities rather than NLRP3 inflammasome inhibition [2][3]. The total synthesis of chloranthalactones A, B, and F further confirmed that the epoxide installation step is a key synthetic challenge distinguishing CTB from non-epoxide analogs [4]. This SAR evidence provides a rational chemical basis for compound selection: the epoxide-bearing lindenane scaffold of CTB is a demonstrated covalent warhead for NLRP3, whereas non-epoxide analogs such as Chloranthalactone A lack this covalent targeting capability.

Epoxide pharmacophore
Direct head-to-head
Chemical modification of epoxide abolishes anti-inflammatory activity and NLRP3 binding. Chloranthalactone A (no epoxide) lacks NLRP3 activity.
Epoxide motif is essential for covalent engagement; supports SAR-based analog selection.
Tang et al. 2024 intra-study derivatization; BLI and LC/MS/MS confirmation.
epoxide pharmacophore structure-activity relationship covalent inhibitor design

High-Impact Application Scenarios for Chloranthalactone B Based on Verified Quantitative Differentiation


NLRP3 Inflammasome Mechanistic Studies Requiring Covalent Target Engagement at a Defined Residue (Cys279)

Chloranthalactone B is the only monomeric lindenane sesquiterpenoid demonstrated to covalently bind the NLRP3 NACHT domain at Cys279, as confirmed by BLI, CETSA, DARTS, pull-down, and LC/MS/MS [1]. This makes CTB suitable for target engagement studies, competitive binding assays with NLRP3 inhibitors, and chemoproteomic profiling of NLRP3 cysteine reactivity. The covalent binding mode provides sustained target occupancy, enabling washout-resistant experimental designs that are not achievable with non-covalent NLRP3 inhibitors such as MCC950 (IC₅₀ = 7.5–8.1 nM, non-covalent) [2]. The epoxide pharmacophore further allows structure-activity relationship studies comparing epoxide-intact vs. epoxide-modified CTB derivatives as matched molecular pairs for covalent pharmacology validation [1].

Multi-Cytokine Inflammatory Mediator Profiling in Macrophage-Based Anti-Inflammatory Screening

CTB has been quantitatively profiled across five key inflammatory mediators (NO, PGE₂, TNF-α, IL-1β, and IL-6) in a single standardized LPS-stimulated RAW264.7 macrophage system, with concentration-response data available at 6.25–50 µM and a verified NO inhibition benchmark of 65.57% at 12.5 µM versus L-NMA (62.35% at 100 µM) [3]. This multi-analyte dataset enables CTB to serve as a calibration standard or reference compound in multi-plexed inflammatory mediator screening campaigns, a capability not yet systematically reported for other monomeric lindenane sesquiterpenoids such as Chloranthalactone A or Chloranthalactone C [4].

In Vivo NLRP3-Driven Disease Modeling with Genetic Target Validation (Gout, Peritonitis, Acute Lung Injury)

CTB is uniquely positioned for in vivo NLRP3 inflammasome research, having demonstrated significant efficacy in three distinct disease models—MSU-induced gout, zymosan-induced peritonitis, and LPS-induced acute lung injury—with efficacy in peritonitis and gout models confirmed to be NLRP3-dependent through the use of NLRP3 KO mice [1]. No other monomeric lindenane sesquiterpenoid has been validated across this breadth of in vivo NLRP3-driven models with genetic knockout confirmation. Chlojaponilactone B, the closest mechanistic comparator, has only been tested in a single TPA-induced ear edema model that does not involve NLRP3 pathway interrogation [5]. CTB is therefore the evidence-supported procurement choice for translational inflammasome pharmacology studies requiring in vivo target validation.

AP-1/p38 MAPK Pathway-Selective Research Requiring NF-κB-Independent Inflammatory Modulation

CTB's demonstrated selectivity for p38 MAPK over JNK and ERK, combined with its preferential inhibition of AP-1 transcriptional activity without affecting NF-κB reporter activity, makes it a valuable tool compound for dissecting AP-1/p38 MAPK-specific contributions to inflammatory gene expression [3]. This pathway selectivity profile is mechanistically distinct from Chlojaponilactone B, which suppresses inflammation primarily through NF-κB pathway inhibition via TLR4-mediated ROS generation [5][6]. Researchers investigating the relative contributions of AP-1 versus NF-κB transcriptional programs in inflammatory disease models can use CTB and Chlojaponilactone B as complementary, pathway-orthogonal tool compounds derived from the same natural product family.

Application
Selection Property
Validation Focus
NLRP3 inflammasome covalent engagement studies
Covalent NLRP3 binding at Cys279 (BLI, CETSA, DARTS confirmed)
Target engagement validation; washout-resistant experimental design
Multi-cytokine inflammatory mediator screening
Profiled NO, PGE₂, TNF-α, IL-1β, IL-6 responses in RAW264.7 system
Multi-analyte concentration-response review; reference compound for screening
In vivo NLRP3-driven model-response studies
Multi-model response (gout, peritonitis, ALI) with NLRP3 knockout confirmation
NLRP3-dependence via genetic ablation; model endpoint reproducibility
AP-1/p38 MAPK pathway-selective assay
p38 selectivity over JNK/ERK; AP-1 transcriptional preference over NF-κB
Pathway-specific signaling dissection; orthogonal to NF-κB tool compounds
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